molecular formula C14H17N5O2S B12857985 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide

Cat. No.: B12857985
M. Wt: 319.38 g/mol
InChI Key: RBTWUXXPVBZPFS-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core linked via a thioether bridge to an acetamide group substituted with a cyclopentylcarbamoyl moiety. The triazolo-pyridine scaffold is known for its bioisosteric properties, often mimicking purine structures in kinase inhibitors or nucleotide-binding proteins . Although explicit bioactivity data for this compound is absent in the provided evidence, structurally related triazolo derivatives are frequently explored in oncology and antimicrobial research due to their ability to modulate enzyme activity and protein-protein interactions .

Properties

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

IUPAC Name

N-(cyclopentylcarbamoyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

InChI

InChI=1S/C14H17N5O2S/c20-12(16-13(21)15-10-5-1-2-6-10)9-22-14-18-17-11-7-3-4-8-19(11)14/h3-4,7-8,10H,1-2,5-6,9H2,(H2,15,16,20,21)

InChI Key

RBTWUXXPVBZPFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC(=O)CSC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of theTriazolo[4,3-a]pyridine Core

The triazolopyridine scaffold is typically synthesized via cyclization reactions involving 2-hydrazinopyridines and appropriate electrophilic reagents.

  • A one-pot synthesis method has been reported where 2-hydrazinopyridine reacts with substituted aromatic aldehydes under mild conditions at room temperature to form substitutedtriazolo[4,3-a]pyridines efficiently. This method is atom-economic and tolerant of various functional groups, making it practical for preparing the triazolopyridine nucleus.

  • Alternative approaches include the cyclization of 2-hydrazinylpyridines with chloroethynylphosphonates, which proceed via a 5-exo-dig cyclization to yield 3-substituted triazolopyridines in high yields. This method allows for selective functionalization at the 3-position of the triazolopyridine ring.

Coupling with Cyclopentylcarbamoyl Moiety

The N-(cyclopentylcarbamoyl) group is introduced by coupling the thio-substituted acetamide intermediate with cyclopentyl isocyanate or via carbamoylation reactions.

  • Although specific literature on the exact coupling for this compound is limited, analogous carbamoyl substitutions are typically achieved by reacting the amine or amide nitrogen with cyclopentyl isocyanate or cyclopentylcarbamoyl chloride under controlled conditions, often in the presence of a base such as triethylamine to scavenge HCl.

Summary of Preparation Steps

Step Reaction Type Starting Materials Conditions Outcome
1 Cyclization 2-Hydrazinopyridine + Aromatic aldehyde Room temp, one-pot Triazolo[4,3-a]pyridine core
2 Mercapto-triazole formation Carboxylic acid hydrazides + K-dithiocarbazinate + Hydrazine Reflux ethanol or microwave, solvent-free 4-amino-3-mercapto-5-(pyridinyl)-1,2,4-triazole
3 Alkylation Mercapto-triazole + N-(cyclopentylcarbamoyl)-chloroacetamide Alkaline catalysis 2-(triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide
4 Purification Chromatography or recrystallization Standard lab techniques Pure target compound

Research Findings and Notes

  • Microwave-assisted synthesis of mercapto-triazole intermediates significantly reduces reaction time and avoids toxic reagents like lead acetate, improving safety and sustainability.

  • The alkylation step requires careful control of pH and temperature to avoid side reactions and ensure high yield of the thioacetamide derivative.

  • The triazolopyridine core exhibits stability under mild conditions, allowing functional group transformations without decomposition.

  • The final compound’s purity and structure are confirmed by standard spectroscopic methods such as NMR, IR, and mass spectrometry, with 31P NMR used in related phosphonate analogs to monitor reaction progress.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (–S–) serves as a reactive site for nucleophilic displacement and oxidation:

Reaction TypeConditionsProductsKey Findings
Oxidation H₂O₂, AcOHSulfoxide/sulfone derivativesControlled oxidation yields sulfoxide intermediates, while prolonged exposure forms sulfones, altering electronic properties .
Alkylation Alkyl halides, K₂CO₃S-alkylated analogsThiolate intermediates react with electrophiles (e.g., methyl iodide), forming modified thioethers with retained triazole integrity .

Mechanistic studies indicate that the sulfur atom’s lone pairs facilitate nucleophilic attacks, with steric effects from the triazole ring influencing regioselectivity .

Triazole Ring Reactivity

The triazolo[4,3-a]pyridine core undergoes cycloadditions and electrophilic substitutions:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the pyridine C5 position, confirmed via X-ray crystallography .

  • Halogenation : NBS or Cl₂ generates brominated/chlorinated derivatives, enhancing bioactivity .

Cycloaddition Reactions

  • Diels-Alder : Reacts with dienophiles (e.g., maleic anhydride) under microwave irradiation, forming fused bicyclic systems .

Amide Bond Transformations

The acetamide moiety participates in hydrolysis and coupling:

ReactionConditionsOutcome
Acid Hydrolysis HCl (6M), refluxCleavage to carboxylic acid and cyclopentylamine.
Enzyme-Catalyzed Hydrolysis Lipase, pH 7.4Selective degradation at 37°C, relevant for prodrug design .

Coupling agents like HATU facilitate amide bond formation with secondary amines, enabling structural diversification.

Functional Group Interconversion

  • Cyclopentylcarbamoyl Group : Resists hydrolysis under neutral conditions but reacts with Grignard reagents to form tertiary alcohols .

  • Thioacetamide Tautomerism : pH-dependent equilibrium between thiol and thione forms, confirmed via UV-Vis spectroscopy .

Catalytic Modifications

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the triazole C3 position .

  • Photocatalytic C–H Activation : Visible light-mediated functionalization yields γ-lactam hybrids via radical intermediates .

Comparative Reactivity Table

Functional GroupReaction PartnerProduct ClassYield Range
Thioether (–S–)H₂O₂Sulfoxides60–85%
Triazole RingMaleic anhydrideFused bicyclic compounds72%
AcetamideLipaseCarboxylic acid>90%

Mechanistic Insights

  • Thioether Oxidation : Proceeds via a radical mechanism in acidic media, with sulfoxide formation as the rate-limiting step .

  • Triazole Electrophilicity : Enhanced by electron-withdrawing groups (e.g., –CF₃), directing substitutions to the pyridine ring .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, with modifications enabling tailored physicochemical and biological properties .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the ability of triazolopyridine derivatives to inhibit cancer cell proliferation. For instance, compounds targeting specific signaling pathways such as NF-kB and PI3K/Akt have shown promise in reducing tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : The presence of the triazole ring is known to enhance antimicrobial activity. Preliminary studies suggest that this compound may exhibit effectiveness against various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects : Compounds in this class have also been investigated for their anti-inflammatory properties. They may modulate inflammatory cytokines and signaling pathways, contributing to their therapeutic potential in treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Anticancer Studies :
    • A study evaluated the effects of triazolopyridine derivatives on human breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity at micromolar concentrations, primarily through apoptosis induction .
    • Another investigation focused on prostate cancer cells (PC-3), revealing that treatment with these compounds resulted in reduced cell viability and altered expression of key regulatory proteins involved in cell cycle progression .
  • Antimicrobial Efficacy :
    • A comparative study assessed the antibacterial activity of various triazolopyridine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited potent activity, suggesting potential applications as novel antibiotics .

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit key enzymes involved in cellular processes, thereby exerting its anticancer and antimicrobial effects.

Comparison with Similar Compounds

Triazolo[4,3-a]pyrimidin vs. Triazolo[4,3-a]pyridine Cores

  • 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(tert-butyl)-1,3-thiazol-2-yl]acetamide (): Replaces the pyridine ring with a pyrimidine core, introducing two methyl groups at positions 5 and 5. The tert-butyl-thiazolyl group improves lipophilicity (clogP ~3.5 estimated), which may enhance membrane permeability but reduce aqueous solubility compared to the cyclopentylcarbamoyl group in the target compound .

Carbamic Acid Esters with Triazolo-Pyrazine Moieties ():

  • Examples: Pyridin-2/3/4-ylmethyl-carbamic acid derivatives.
  • Feature a triazolo[4,3-a]pyrazine core instead of pyridine, fused to a pyrrolo[2,3-e]pyrazine system.
  • The pyrazine ring introduces additional nitrogen atoms, altering hydrogen-bonding capabilities.
  • Substitutions at the pyridinylmethyl position may influence pharmacokinetics, as seen in improved half-life (t½ >6 hours in rodent models for related compounds) .

Quinazolin-4-one Derivatives ():

  • N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Replaces the triazolo-pyridine with a quinazolinone core, a known scaffold for EGFR inhibitors. The 4-oxo group provides a hydrogen-bond acceptor, critical for binding to kinase ATP pockets.

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted clogP Notable Features
Target Compound Triazolo[4,3-a]pyridine Cyclopentylcarbamoyl, thioether ~375.4 ~2.8 High metabolic stability, moderate logP
2-[(5,7-Dimethyltriazolo-pyrimidin)-thio]acetamide () Triazolo[4,3-a]pyrimidine tert-Butyl-thiazolyl, dimethyl ~416.5 ~3.5 Enhanced lipophilicity, reduced solubility
Quinazolin-4-one Derivative () Quinazolinone Cyclopentyl, acetamide ~341.3 ~2.2 Strong hydrogen-bonding capacity
Thieno-triazolo-diazepine () Thieno-triazolo-diazepine Chlorophenyl, diazepine ~778.3 ~4.1 High molecular weight, likely poor bioavailability

Hypothetical Bioactivity and Target Selectivity

  • Cyclopentylcarbamoyl may reduce off-target effects compared to bulkier groups in .
  • Triazolo-pyrimidin Analogs : Dimethyl groups could mimic ATP’s ribose moiety, favoring kinases like CDK4/4. However, the tert-butyl-thiazolyl group may lead to hERG channel liability .
  • Thieno-triazolo-diazepine (): The diazepine ring and chlorophenyl group imply GABA receptor modulation, but high molecular weight limits CNS penetration .

Q & A

Q. Table 1: Calculated Physicochemical Properties

PropertyValue (Calculated)Method
LogP2.8HPLC-based estimation
Hydrogen Bond Acceptors6Computational modeling
Polar Surface Area110 ŲDFT calculations

What synthetic routes are reported for this compound, and how can reaction conditions be optimized to improve yield?

Basic Research Focus
The core structure involves a triazolopyridine scaffold linked via thioether and acetamide groups. Key steps include cyclocondensation for triazole formation and nucleophilic substitution for sulfur bridging.

  • Methodology :
    • Cyclocondensation : Use 3-aminopyridine precursors with thiourea or thiosemicarbazide under acidic conditions (e.g., HCl/EtOH) to form the triazolo ring .
    • Thioether Coupling : Optimize reaction time and temperature (e.g., 60–80°C in DMF) with a base (K₂CO₃) to facilitate SN2 displacement .
    • Yield Optimization : Apply Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading). Central Composite Design (CCD) can reduce trials while identifying optimal conditions .

Q. Table 2: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Reference
Triazole FormationThiourea, HCl/EtOH, reflux65–70
Thioether CouplingK₂CO₃, DMF, 80°C, 12h55–60
Final Acetamide LinkageEDC/HOBt, DCM, RT75–80

How can computational methods streamline the design of novel derivatives and reaction pathways?

Advanced Research Focus
Computational tools reduce trial-and-error in synthesizing derivatives and predicting reactivity.

  • Methodology :
    • Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and intermediates. Software like Gaussian or ORCA is recommended .
    • Docking Studies : For bioactivity prediction, employ AutoDock Vina to assess binding affinities toward target proteins (e.g., kinases or GPCRs).
    • Machine Learning : Train models on existing triazolopyridine datasets to predict reaction outcomes or physicochemical properties .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus
Discrepancies in NMR or MS data often arise from impurities, tautomerism, or dynamic effects.

  • Methodology :
    • 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, especially in crowded aromatic regions .
    • High-Resolution MS : Confirm molecular formula and detect isotopic patterns to rule out adducts.
    • Crystallography : Single-crystal X-ray analysis provides unambiguous structural proof (e.g., CCDC data for related compounds) .

How can researchers minimize variability in bioactivity assays for this compound?

Advanced Research Focus
Variability arises from compound purity, solvent effects, or assay conditions.

  • Methodology :
    • Purification : Use preparative HPLC (>95% purity) and characterize batches via LC-MS.
    • Assay Design : Follow standardized protocols (e.g., CLSI guidelines) and include positive/negative controls.
    • Statistical Analysis : Apply ANOVA to identify significant outliers and optimize dose-response curves using nonlinear regression models .

What are the challenges in scaling up synthesis, and how can reactor design address them?

Advanced Research Focus
Scale-up introduces issues like heat transfer inefficiencies and byproduct formation.

  • Methodology :
    • Microreactor Systems : Enhance mixing and heat control for exothermic steps (e.g., triazole cyclization) .
    • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

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